![molecular formula C14H10BrClN2O3 B4563538 5-bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4563538.png)
5-bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide
Overview
Description
5-Bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide is a chemical compound with the molecular formula C14H10BrClN2O3 It is a benzamide derivative characterized by the presence of bromine, chlorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves multiple steps. One common method includes the bromination of 2-chlorobenzamide followed by nitration and subsequent coupling with 2-methyl-5-nitroaniline. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon (Pd/C) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 5-bromo-2-chloro-N-(2-methyl-5-aminophenyl)benzamide.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
5-Bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-(phenylmethyl)benzamide
- 5-Bromo-2-chloro-N-(2-methyl-6-nitrophenyl)benzamide
- 2-Chloro-5-(methylthio)-N-(2-(trifluoromethyl)phenyl)benzamide
Uniqueness
5-Bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-methyl-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)11-6-9(15)3-5-12(11)16/h2-7H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVVSQBJOUHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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